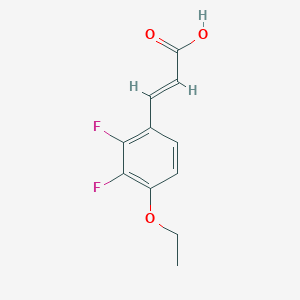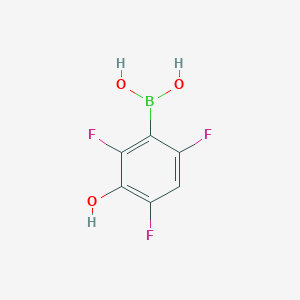
(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid
Descripción general
Descripción
“(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid” is a boronic acid compound with the molecular formula C6H4BF3O3 . It has a molecular weight of 191.90 g/mol . The compound is also known by other names such as 1072951-37-1, DTXSID60674645, and MFCD11053885 .
Synthesis Analysis
The synthesis of boronic acids, including “(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid”, is relatively simple and well-known . They are often used as building blocks and synthetic intermediates . For example, they can be involved in Suzuki–Miyaura coupling reactions with aryl chlorides .Molecular Structure Analysis
The InChI string of “(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid” is InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H . The Canonical SMILES is B(C1=C(C(=C(C=C1F)F)O)F)(O)O .Chemical Reactions Analysis
Boronic acids, including “(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid” include a molecular weight of 191.90 g/mol , a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, a rotatable bond count of 1, an exact mass of 192.0205586 g/mol, a monoisotopic mass of 192.0205586 g/mol, a topological polar surface area of 60.7 Ų, a heavy atom count of 13, and a formal charge of 0 . The boiling point is predicted to be 300.5±52.0 °C .Aplicaciones Científicas De Investigación
Catalysis and Organic Reactions
- Boronic acids, including derivatives like (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid, are known for their role in catalytic reactions. They are particularly useful in Ziegler-Natta chemistry for olefin polymerization and as catalysts or reagents in organic and organometallic chemistry, including hydrometallation, alkylation, and aldol-type reactions (Erker, 2005).
Borylation Chemistry
- Recent advances in boron chemistry highlight the use of boronic acid derivatives in a variety of reactions such as borylation, hydrogenation, hydrosilylation, and frustrated Lewis pair chemistry. These derivatives are increasingly significant due to their Lewis acidity and steric bulk, which make them versatile reagents in synthetic chemistry (Lawson & Melen, 2017).
Carbohydrate Recognition
- Derivatives of boronic acids, including (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid, have been found to be effective in binding to carbohydrates. This property makes them useful in designing sensors for detecting cell-surface glycoconjugates, with potential applications in medical diagnostics (Dowlut & Hall, 2006).
Polymer Chemistry and Material Science
- Boronic acids are employed in polymer chemistry for their unique reactivity and properties. They are used in the synthesis of novel materials, including flame retardant materials, and have applications in areas such as biomedical engineering and drug delivery systems. The versatile nature of boronic acids, including their derivatives, enables the creation of new materials with tailored properties (Cambre & Sumerlin, 2011).
Environmental Applications
- In environmental science, boronic acid derivatives have been explored for their potential in adsorbing pollutants. They can be used to treat boron pollution, offering an efficient and recyclable solution for water treatment. This application is particularly relevant given the increasing environmental concerns related to industrial emissions (Zhang et al., 2021).
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(2,4,6-trifluoro-3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3O3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUKEGVNXUPRQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1F)F)O)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674645 | |
| Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
CAS RN |
1072951-37-1 | |
| Record name | (2,4,6-Trifluoro-3-hydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluoro-3-hydroxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Methyl-6-(trimethylsilyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1393326.png)

![Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1393328.png)
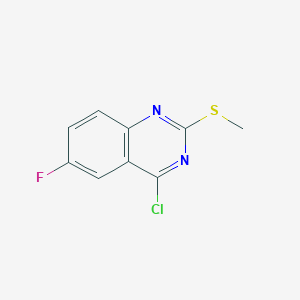


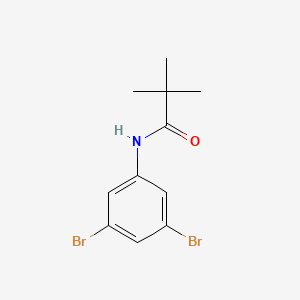

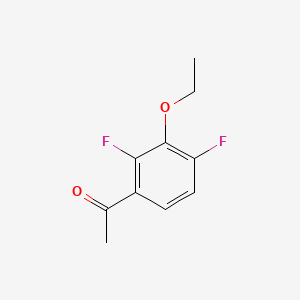
![3-[5-Methyl-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393337.png)
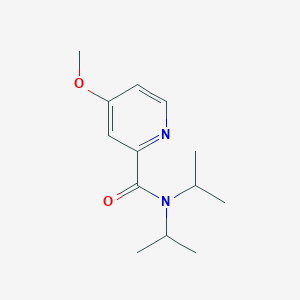
![(E)-Methyl 3-(2-((tert-butyldimethylsilyloxy)-methyl)furo[3,2-b]pyridin-6-yl)acrylate](/img/structure/B1393345.png)

